1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene
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Overview
Description
1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene is an organic compound with the molecular formula C12H14BrClO2 It is a derivative of bromochlorobenzene, where the benzene ring is substituted with bromine, chlorine, and a tetrahydropyran-2-ylmethoxy group
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with bromochlorobenzene, which can be prepared from chlorobenzene through bromination.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tetrahydropyran (THP) to form a tetrahydropyranyl ether.
Substitution Reaction: The protected hydroxyl group is then subjected to a substitution reaction with bromine and chlorine to introduce the desired substituents on the benzene ring.
Deprotection: Finally, the tetrahydropyranyl protecting group is removed to yield the target compound.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Oxidation and Reduction:
Hydrolysis: The tetrahydropyranyl ether group can be hydrolyzed under acidic conditions to yield the corresponding phenol.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene has various applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms on the benzene ring may enhance its reactivity and binding affinity to certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene can be compared with other similar compounds, such as:
Bromochlorobenzene: A simpler compound with only bromine and chlorine substituents on the benzene ring.
1-Bromo-2-chlorobenzene: An isomer with bromine and chlorine substituents in different positions on the benzene ring.
1-Bromo-3-chlorobenzene: Another isomer with a different substitution pattern.
1-Bromo-4-chlorobenzene: A compound with bromine and chlorine substituents in the para position.
The uniqueness of this compound lies in the presence of the tetrahydropyran-2-ylmethoxy group, which imparts distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2-[(2-bromo-5-chlorophenoxy)methyl]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO2/c13-11-5-4-9(14)7-12(11)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTJEZOCAJITEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=CC(=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682175 |
Source
|
Record name | 2-[(2-Bromo-5-chlorophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-96-2 |
Source
|
Record name | 2-[(2-Bromo-5-chlorophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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